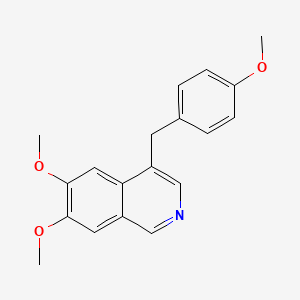
6,7-Dimethoxy-4-(4-methoxybenzyl)isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dimethoxy-4-(4-methoxybenzyl)isoquinoline is a benzylisoquinoline alkaloid. This compound is known for its unique structure, which includes methoxy groups at the 6 and 7 positions of the isoquinoline ring and a 4-methoxybenzyl group attached to the nitrogen atom. It has been isolated from natural sources such as the plant Annona squamosa .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One method for synthesizing 6,7-dimethoxy-4-(4-methoxybenzyl)isoquinoline involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid (PPA) . This reaction yields 6,7-dimethoxy-3,4-dihydroisoquinoline, which can then be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can potentially be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dimethoxy-4-(4-methoxybenzyl)isoquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups in the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can yield tetrahydroisoquinoline derivatives .
Applications De Recherche Scientifique
6,7-Dimethoxy-4-(4-methoxybenzyl)isoquinoline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has been studied for its potential biological activities, including anti-cancer properties.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6,7-dimethoxy-4-(4-methoxybenzyl)isoquinoline involves its interaction with specific molecular targets and pathways. For example, it has been shown to induce apoptosis in cancer cells by interacting with DNA and disrupting cell cycle progression . The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Coclaurine: Another benzylisoquinoline alkaloid found in Annona squamosa.
6,7-Dimethoxy-3,4-dihydroisoquinoline: A precursor in the synthesis of 6,7-dimethoxy-4-(4-methoxybenzyl)isoquinoline.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy groups and benzyl substitution contribute to its stability and reactivity, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
61190-20-3 |
|---|---|
Formule moléculaire |
C19H19NO3 |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
6,7-dimethoxy-4-[(4-methoxyphenyl)methyl]isoquinoline |
InChI |
InChI=1S/C19H19NO3/c1-21-16-6-4-13(5-7-16)8-14-11-20-12-15-9-18(22-2)19(23-3)10-17(14)15/h4-7,9-12H,8H2,1-3H3 |
Clé InChI |
FATMOMPOECTJKE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CC2=CN=CC3=CC(=C(C=C32)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


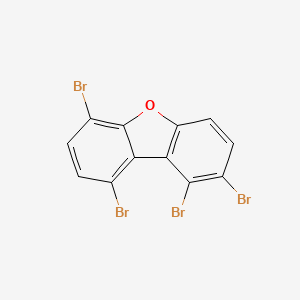
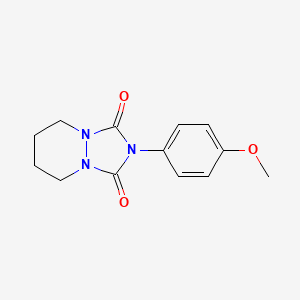
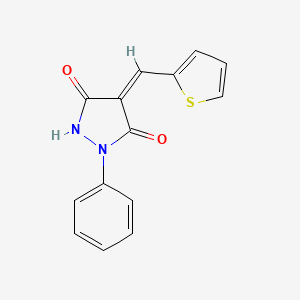
methanone](/img/structure/B12904710.png)
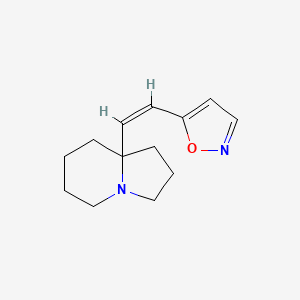
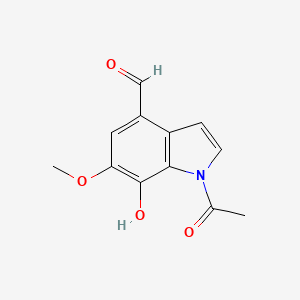
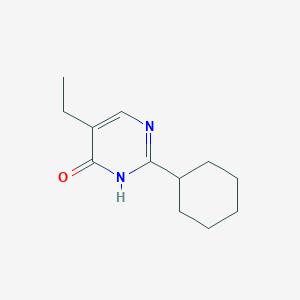

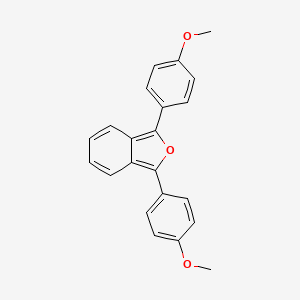
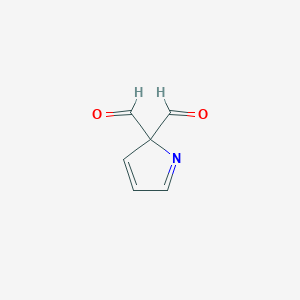
![4-Chloro-5-[(4-methylphenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12904763.png)
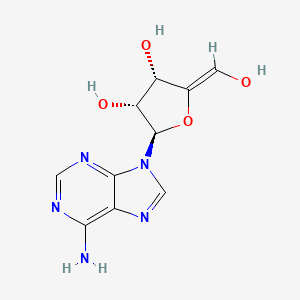
![Dimethyl[5-pentyl-4-(propan-2-yl)furan-2-yl]phenylsilane](/img/structure/B12904769.png)

